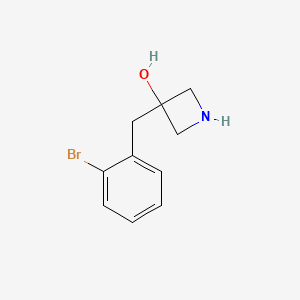

3-(2-Bromobenzyl)azetidin-3-ol

描述

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry and Medicinal Chemistry

Four-membered nitrogen-containing heterocycles, such as azetidines, are a pivotal class of organic compounds. nih.gov Their importance stems from their utility as versatile building blocks in the synthesis of more complex molecules and their presence in a variety of biologically active compounds. nih.govnumberanalytics.com In medicinal chemistry, these strained ring systems are recognized as "privileged structures," meaning they can serve as a core scaffold for the development of ligands for multiple biological targets. unife.it The unique conformational properties dictated by the heteroatom and the inherent ring strain contribute to their observed biological activities. rsc.org Consequently, they are integral to the design and preparation of new therapeutic agents, with over 75% of drugs approved by the FDA containing nitrogen-based heterocyclic moieties. nih.gov

The synthesis of these four-membered rings can be challenging due to ring strain. numberanalytics.com However, various synthetic strategies, including cyclization reactions and [2+2] cycloadditions, have been developed to access these valuable structures. numberanalytics.comrsc.org Their applications are widespread, ranging from the development of new pharmaceuticals and agrochemicals to their use in materials science and as ligands in catalysis. numberanalytics.combham.ac.uk

Overview of Azetidinol (B8437883) Structural Motifs and Their Research Relevance

Azetidinol structural motifs, which feature a hydroxyl group on the four-membered azetidine (B1206935) ring, are of particular interest to researchers. The presence of the hydroxyl group provides a handle for further functionalization, allowing for the creation of diverse molecular libraries. researchgate.net These motifs can be found in natural products and have been incorporated into various drug candidates. researchgate.net

The azetidine ring can act as a bioisostere for other chemical groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. rsc.orgnih.gov Research into azetidinol derivatives has explored their potential in a range of therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents. rjptonline.orgpnrjournal.comacs.org The ability of the nitrogen atom within the azetidine ring to form hydrogen bonds is a key factor in their interaction with biological targets. nih.gov

Contextualization of Substituted Azetidinol Derivatives, Including the Benzyl- and Bromo-Substituted Azetidin-3-ol (B1332694) Architecture

Substituted azetidinol derivatives, such as those bearing benzyl (B1604629) and bromo groups, represent a significant area of investigation. The specific substitution pattern on the azetidine ring and any appended aromatic systems can dramatically influence the compound's chemical reactivity and biological activity.

The compound at the center of this article, 3-(2-Bromobenzyl)azetidin-3-ol, is a prime example of such a derivative. It features an azetidin-3-ol core substituted at the 3-position with a 2-bromobenzyl group. The presence of the bromine atom on the benzyl ring introduces a site for further chemical modification, for instance, through cross-coupling reactions, making it a valuable synthetic intermediate. The combination of the azetidine ring, the hydroxyl group, and the substituted benzyl moiety creates a unique three-dimensional structure with the potential for specific interactions with biological macromolecules.

Chemical Profile of this compound

This section details the known chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 3-[(2-bromophenyl)methyl]azetidin-3-ol |

| CAS Number | 1472021-18-3 |

| Canonical SMILES | C1C(CN1)(CC2=CC=CC=C2Br)O |

| InChI Key | BSSNSDBSTQQPIQ-UHFFFAOYSA-N |

| Purity | ≥98% |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

| LogP | 1.3259 |

| Topological Polar Surface Area (TPSA) | 32.26 Ų |

Table compiled from sources. fluorochem.co.ukchemscene.com

Synthesis of this compound

The primary synthetic route to this compound involves the alkylation of azetidin-3-ol.

General Reaction Scheme:

Azetidin-3-ol is reacted with 2-bromobenzyl bromide in the presence of a base.

Key Reagents and Conditions:

| Reagent/Condition | Role/Type |

| Azetidin-3-ol | Starting material |

| 2-Bromobenzyl bromide | Alkylating agent |

| Base (e.g., Sodium hydride, Potassium carbonate) | To deprotonate the azetidinol |

| Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)) | Aprotic solvent |

| Temperature | Room temperature or slightly elevated |

Table compiled from source.

The reaction is typically performed under anhydrous conditions to prevent unwanted side reactions. The choice of base and solvent can influence the reaction yield and purity of the final product.

Research Applications and Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural motifs suggest several areas of potential research application.

Potential as a Synthetic Building Block:

The structure of this compound makes it a versatile building block in organic synthesis. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The hydroxyl group can be oxidized to a ketone or undergo other transformations. The azetidine nitrogen can be further functionalized.

Medicinal Chemistry Research:

The azetidinol scaffold is a known pharmacophore, and substituted derivatives are often explored for their biological activity. nih.govnih.gov Compounds with similar structures, such as other substituted azetidinone derivatives, have been investigated for various therapeutic properties, including as anticancer and antimicrobial agents. rjptonline.orgacs.orgijddd.com The combination of the azetidine ring, which can mimic natural amino acids, and the lipophilic bromobenzyl group suggests that this compound could be investigated for its interaction with various biological targets, such as enzymes and receptors.

Structure

3D Structure

属性

分子式 |

C10H12BrNO |

|---|---|

分子量 |

242.11 g/mol |

IUPAC 名称 |

3-[(2-bromophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |

InChI 键 |

BSSNSDBSTQQPIQ-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)(CC2=CC=CC=C2Br)O |

产品来源 |

United States |

Advanced Structural Characterization and Elucidation of 3 2 Bromobenzyl Azetidin 3 Ol

Spectroscopic Analysis for Structural Confirmation

The unequivocal structural assignment of 3-(2-Bromobenzyl)azetidin-3-ol, a substituted azetidine (B1206935) derivative, necessitates a comprehensive spectroscopic analysis. This involves the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its molecular formula, identify functional groups, and map the intricate connectivity of its atoms.

NMR spectroscopy serves as the cornerstone for determining the molecular skeleton of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to piece together the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 2-bromobenzyl group and the aliphatic protons of the azetidine ring. The aromatic region would likely display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The benzylic protons would appear as a singlet, while the azetidine ring protons would present as two distinct triplets, assuming free rotation, due to coupling with each other. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would corroborate the proton data, showing the expected number of carbon signals. Key diagnostic signals would include those for the carbon-bearing bromine atom in the aromatic ring, the quaternary carbon of the azetidine ring attached to the hydroxyl group, the benzylic carbon, and the two methylene (B1212753) carbons of the azetidine ring.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning these signals.

COSY (Correlation Spectroscopy): This would reveal the coupling relationships between adjacent protons, for instance, within the aromatic ring system and between the non-equivalent methylene protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 2-bromobenzyl moiety to the azetidine ring via the correlation between the benzylic protons and the quaternary C3 carbon of the azetidine.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.58 | d | 1H | Ar-H |

| 7.32 | t | 1H | Ar-H |

| 7.15 | t | 1H | Ar-H |

| 7.08 | d | 1H | Ar-H |

| 3.85 | d | 2H | Azetidine-CH₂ |

| 3.70 | d | 2H | Azetidine-CH₂ |

| 3.10 | s | 2H | Benzyl-CH₂ |

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.5 | Ar-C (quaternary) |

| 132.8 | Ar-CH |

| 130.5 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 123.0 | Ar-C-Br |

| 68.0 | Azetidine C-OH (quaternary) |

| 58.5 | Azetidine-CH₂ |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A C-N stretching vibration for the azetidine ring might be observed in the 1250-1020 cm⁻¹ range. The C-Br stretch is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Hypothetical IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350 | Strong, Broad | O-H Stretch (Alcohol) |

| 3060 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1590, 1470 | Medium-Weak | Aromatic C=C Stretch |

| 1120 | Medium | C-O Stretch (Alcohol) |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound (C₁₀H₁₂BrNO), the expected monoisotopic mass would be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Hypothetical HRMS Data (ESI+)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNO |

| Calculated m/z | 241.0102 |

| Measured m/z | 241.0105 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, only single-crystal X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and provide unequivocal proof of the molecular structure. Furthermore, as the molecule is achiral, its crystal structure would be centrosymmetric. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Hypothetical X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

Conformational Analysis and Stereochemical Assignment

This compound is an achiral molecule, so there are no stereoisomers to assign. However, the conformational flexibility of the molecule is of interest. The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The orientation of the 2-bromobenzyl group relative to the azetidine ring would be a key conformational feature. Computational modeling, in conjunction with the solid-state data from X-ray crystallography and through-space correlations from 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), could be used to determine the lowest energy conformation of the molecule in solution and in the solid state. The analysis would likely focus on the torsion angles defining the orientation of the benzyl (B1604629) group and the puckering of the azetidine ring.

Chemical Reactivity and Derivatization of the 3 2 Bromobenzyl Azetidin 3 Ol Core

Transformations Involving the Hydroxyl Group

The tertiary alcohol of the 3-(2-bromobenzyl)azetidin-3-ol core is a key site for introducing structural diversity. Its reactivity allows for oxidation to a ketone, conversion into ethers and esters, and transformation into a leaving group for subsequent nucleophilic substitutions.

The tertiary hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-(2-bromobenzyl)azetidin-3-one. This transformation converts the chiral center at C3 into a prochiral carbonyl group, which can be useful for subsequent stereoselective additions. Standard oxidizing agents are employed for this purpose. For instance, Jones reagent (a mixture of chromium trioxide and sulfuric acid) has been documented to effectively convert the hydroxyl group to a ketone. This reaction is a common strategy in the synthesis of azetidine-based compounds. evitachem.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reference |

|---|

Ether and ester derivatives of 3-hydroxyazetidines are of significant interest as they can act as isosteres for other functional groups and modulate the physicochemical properties of the molecule.

Etherification: The synthesis of 3-alkoxy-3-aryl-azetidines can be achieved through the Brønsted acid-catalyzed alkylation of 3-aryl-azetidinols with various alcohols. researchgate.net This method avoids the need for strong bases and allows for the direct use of alcohol libraries to generate diverse ether derivatives. researchgate.net The reaction proceeds by activating the tertiary benzylic alcohol with a catalyst like bis(trifluoromethanesulfonyl)amine, facilitating nucleophilic attack by another alcohol molecule while keeping the azetidine (B1206935) ring intact. researchgate.net While direct electrochemical C-O arylation has been explored for some alcohols, coupling of tertiary alcohols like 3-methyl-3-hydroxy N-Boc azetidine has proven to be challenging. chemrxiv.org

Esterification: The formation of esters from tertiary alcohols like this compound typically follows standard esterification protocols, often catalyzed by a strong acid like sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. chemguide.co.uk Subsequent dehydration yields the final ester product and regenerates the acid catalyst. chemguide.co.uk

The hydroxyl group is inherently a poor leaving group (hydroxide ion, OH⁻), but it can be chemically modified into a more stable leaving group to enable nucleophilic substitution reactions. libretexts.org This is a fundamental strategy for the further functionalization of alcohols. csbsju.edulibretexts.org

Common methods include:

Conversion to Halides: Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol into the corresponding alkyl bromide or chloride. csbsju.edulibretexts.org The reaction with PBr₃ involves the oxygen atom of the alcohol acting as a nucleophile, displacing a bromide from phosphorus. The resulting phosphite (B83602) is an excellent leaving group, which is then displaced by a bromide ion in a subsequent Sₙ2 reaction. csbsju.edu

Conversion to Sulfonates: Alcohols can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters (tosylates, mesylates). libretexts.org These sulfonate groups are excellent leaving groups, being the conjugate bases of strong sulfonic acids, and can be readily displaced by a wide range of nucleophiles. libretexts.orglibretexts.org

These activated intermediates are not typically isolated but are generated in situ for subsequent reactions to build more complex molecular structures. libretexts.org

Reactions at the Azetidine Nitrogen

The secondary nitrogen atom of the azetidine ring is a nucleophilic center that can readily undergo reactions such as alkylation and acylation. These transformations are crucial for attaching various side chains or building more complex heterocyclic systems, which is a common strategy in drug discovery to explore structure-activity relationships.

The unprotected nitrogen of the azetidine ring allows for straightforward derivatization.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents. For instance, reductive amination provides a pathway to introduce alkyl groups. A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been prepared, which includes N-alkylated products. researchgate.net

N-Acylation: Acylation of the azetidine nitrogen is a common transformation used to introduce amide functionalities. This is often achieved by reacting the azetidine with an acid chloride or an acid anhydride. google.com N-acyl 3-alkyl azetidin-2-ones have been synthesized and investigated for their antibacterial properties, demonstrating the importance of this functionalization in medicinal chemistry. nih.gov

Table 2: Representative N-Functionalization Reactions of Azetidines

| Reaction Type | General Reactants | General Products | Relevance |

|---|---|---|---|

| N-Alkylation | Azetidine, Aldehyde/Ketone, Reducing Agent | N-Alkyl Azetidine | Introduction of diverse alkyl substituents. researchgate.net |

The azetidine core can serve as a building block for constructing more complex, fused, or spiro-heterocyclic systems. Synthetic strategies have been developed to create bicyclic azetidin-2-ones by annulating piperazine, morpholine, or 1,4-diazepane rings onto the azetidine framework. organic-chemistry.org This often involves intramolecular cyclization reactions starting from a suitably functionalized azetidine precursor. For example, aza-Michael additions of NH-heterocycles to azetidine-based acceptors have been used to create novel heterocyclic amino acid derivatives. researchgate.net These complex structures are valuable in the development of new therapeutic agents.

Chemical Modifications of the 2-Bromobenzyl Moiety

The 2-bromobenzyl group is a key handle for introducing molecular diversity. The presence of the bromine atom allows for a variety of metal-catalyzed cross-coupling reactions, while the aromatic ring itself can be further functionalized.

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester. The bromine atom at the ortho position of the benzyl (B1604629) group in this compound makes it an excellent substrate for such transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. researchgate.netresearchgate.net This versatility allows for the synthesis of diverse biaryl structures, which are prevalent in many pharmaceutical compounds. nanochemres.org While specific examples for this compound are not extensively documented in public literature, the reactivity is well-established for analogous brominated azetidine hybrids and other aryl bromides. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org This reaction is generally co-catalyzed by palladium and copper complexes and proceeds under mild conditions. wikipedia.org It is a highly efficient method for synthesizing aryl alkynes. nanochemres.orgnih.gov The 2-bromobenzyl moiety is a suitable substrate for this transformation, allowing for the introduction of various alkyne-containing fragments, which are valuable in drug discovery and materials science. beilstein-journals.org

Below is a table summarizing typical conditions for these cross-coupling reactions on related aryl bromide substrates.

| Reaction Type | Catalyst System | Base | Solvent | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene (B28343), DMF | Arylboronic acid/ester | Biaryl derivative |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, K₂CO₃ | THF, DMF, Acetonitrile (B52724) | Terminal Alkyne | Aryl alkyne |

This table represents generalized conditions and may require optimization for the specific this compound substrate.

Beyond cross-coupling, the aromatic ring can be functionalized through other means. Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, though it typically relies on a directing metalation group (DMG) to position a strong base for deprotonation. organic-chemistry.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. harvard.edu

In the case of this compound, the parent structure lacks a classical strong DMG on the benzyl ring. However, functionalization can be achieved through a related process: halogen-metal exchange. Treatment of the aryl bromide with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures can lead to the formation of an ortho-lithiated species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new substituents at the 2-position of the benzyl ring.

Alternatively, modern methods using highly hindered bases like TMPMgCl∙LiCl have been shown to effect regioselective metalation adjacent to halogen atoms on various heterocyclic and aromatic systems. harvard.edubeilstein-journals.org This approach could potentially allow for functionalization at the C3 position of the bromobenzyl ring of this compound. Quenching the resulting organometallic intermediate with electrophiles such as aldehydes, iodine, or acyl chlorides would yield a diverse array of 1,2,3-trisubstituted benzene (B151609) derivatives. beilstein-journals.org

Ring Expansion and Contraction Reactions of the Azetidine Ring

The inherent ring strain of the four-membered azetidine ring makes it a versatile synthon for ring-opening, expansion, and rearrangement reactions. rsc.org These transformations provide access to larger, often more biologically relevant, heterocyclic systems like pyrrolidines, piperidines, and azepanes. rsc.org

A notable example involves the transformation of derivatives of 1-(2-bromobenzyl)azetidine. In a multi-step sequence, 1-(2-bromobenzyl)azetidine-2-carboxamides can first undergo an intramolecular copper-catalyzed C-N bond formation to create a rigid, fused tricyclic system. mdpi.com Subsequent treatment of this intermediate can induce the opening of the strained four-membered azetidine ring. For instance, reaction with nucleophiles like sodium azide (B81097) or potassium cyanide leads to the formation of highly functionalized 1,4-benzodiazepine (B1214927) derivatives, which constitutes a formal ring expansion of the azetidine core into a seven-membered diazepine (B8756704) ring. mdpi.com This strategy highlights how the reactivity of both the aryl bromide and the strained azetidine ring can be harnessed in tandem to build complex molecular scaffolds. mdpi.com

While ring contraction of azetidines is less common than expansion, photochemical methods or specific rearrangements can sometimes lead to the formation of three-membered aziridine (B145994) rings. However, the more prevalent reactivity pathway for azetidin-3-ols and their derivatives is ring expansion or nucleophilic ring-opening. rsc.orgscispace.com

Formation of Fused and Spirocyclic Azetidinol (B8437883) Systems

The this compound core can be elaborated into more complex polycyclic structures, including fused and spirocyclic systems. These motifs are of significant interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity.

Fused Systems: As described previously, intramolecular reactions are a key strategy for forming fused ring systems. The intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides is a prime example, yielding 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govdiazepin-10(2H)-ones. mdpi.com This reaction creates a new six-membered ring fused to the azetidine and benzene rings, demonstrating a powerful application of the inherent reactivity of the starting material. researchgate.net

Spirocyclic Systems: Spirocycles containing an azetidine ring are valuable motifs in drug design. nih.govresearchgate.net A general and effective strategy to access such compounds starts from N-protected azetidin-3-ones, which are direct derivatives of the title compound via oxidation of the tertiary alcohol. The synthesis of spirocyclic azetidines often follows a sequence of reactions designed to build a second ring around the first. ethz.ch

A common approach involves the following key steps, starting from an N-protected azetidin-3-one (B1332698): ethz.chacs.org

| Step | Transformation | Typical Reagents | Intermediate/Product |

| 1 | Olefination | Horner-Wadsworth-Emmons or Wittig reagents | α,β-Unsaturated ester or aldehyde |

| 2 | Conjugate Addition | Heteroatomic nucleophiles (e.g., thiols, alcohols) | Michael adduct with a side chain |

| 3 | Functional Group Manipulation | Reduction of ester/aldehyde to an alcohol | Primary alcohol |

| 4 | Activation & Cyclization | Mesylation/tosylation followed by intramolecular nucleophilic substitution | Spirocyclic azetidine |

This modular strategy allows for the construction of various spiro-heterocycles, such as spiro-azetidine-oxetanes and spiro-azetidine-thietanes, by choosing the appropriate nucleophile in step 2. ethz.chacs.org

Applications of Azetidinol Scaffolds in Advanced Chemical Synthesis and Medicinal Chemistry Research

Role as Privileged Scaffolds for Compound Library Generation in Drug Discovery Programs

Azetidinol (B8437883) scaffolds are increasingly recognized as "privileged structures" in the field of drug discovery. nih.govunife.itnih.gov This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them ideal starting points for the development of new drugs. unife.itufrj.br The ability of these scaffolds to serve as a foundation for creating large and diverse compound libraries is a key advantage in modern drug discovery programs. nih.govbham.ac.uk

Table 1: Key Concepts in Privileged Scaffolds for Drug Discovery

| Concept | Description | Relevance to Azetidinol Scaffolds |

| Privileged Scaffold | A molecular framework capable of binding to multiple biological targets. unife.itufrj.br | Azetidinols serve as a versatile core for creating diverse compound libraries. nih.govbham.ac.uk |

| Compound Library | A collection of molecules with a common core structure but varied substituents. nih.gov | Enables systematic exploration of structure-activity relationships. nih.gov |

| Diversity-Oriented Synthesis | A strategy to create structurally diverse molecules from a common starting point. bham.ac.uknih.gov | Crucial for optimizing the biological activity and properties of azetidinol-based compounds. nih.gov |

| Drug-like Properties | Physicochemical properties of a molecule that make it suitable for development as a drug. unife.it | A key consideration in the design and synthesis of azetidinol libraries. |

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Azetidinol scaffolds, particularly when synthesized in their enantiomerically pure forms, are highly valuable as chiral building blocks in asymmetric synthesis. researchgate.netwiley.com Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for achieving the desired therapeutic effect while minimizing potential side effects. nobelprize.org

The synthesis of chiral azetidines can be challenging but is a well-explored area of research. ub.bwrsc.org One common method involves the reduction of azetidin-2-ones (β-lactams), which can be readily prepared through various synthetic routes. acs.org The resulting chiral azetidinols can then be used as starting materials for the synthesis of more complex chiral molecules. wiley.comresearchgate.net Their rigid four-membered ring structure provides a defined stereochemical framework that can influence the stereochemical outcome of subsequent reactions. This makes them useful as chiral ligands in asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce large quantities of an enantiomerically enriched product. researchgate.netnobelprize.orgub.bw

Investigation of Azetidinol Scaffolds in Molecular Recognition and Ligand Design

The ability of a molecule to selectively bind to a biological target is fundamental to its function as a drug. Azetidinol scaffolds are actively investigated for their role in molecular recognition and ligand design due to their unique structural features. researchgate.netnih.gov The four-membered ring can act as a rigid core, presenting functional groups in specific spatial orientations that can facilitate precise interactions with a protein's binding site. researchgate.net

The design of ligands often involves creating molecules that mimic the structure of a natural substrate or that can fit into a specific pocket on a biological target. nih.gov The versatility of the azetidinol scaffold allows for the attachment of various substituents that can be tailored to interact with different amino acid residues in a binding site. nih.gov This makes them attractive for developing inhibitors of enzymes, such as elastase, or for designing ligands that can modulate the activity of receptors. researchgate.net The study of how these scaffolds interact with their targets provides valuable insights into the principles of molecular recognition and can guide the design of more potent and selective drugs. researchgate.net

Application in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying new drug leads. nih.govopenaccessjournals.comnih.gov This approach starts with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. nih.govmdpi.comlifechemicals.com

Azetidinol scaffolds are well-suited for FBDD strategies. Their relatively simple core structure and low molecular weight fit the profile of a typical fragment. Once a fragment containing an azetidinol scaffold is identified as a "hit," it can be elaborated through various optimization strategies. lifechemicals.com These strategies include fragment growing, where additional chemical groups are added to the core scaffold, or fragment merging, where two or more fragments that bind to adjacent sites are combined. lifechemicals.com The goal of this lead optimization process is to increase the binding affinity and selectivity of the initial fragment hit, ultimately leading to a potent and effective drug candidate. mdpi.com

Table 2: Fragment-Based Drug Discovery (FBDD) Strategies

| Strategy | Description |

| Fragment Screening | Identifying small, low-molecular-weight compounds that bind to a biological target. nih.gov |

| Fragment Growing | Adding chemical groups to a fragment hit to increase its potency. lifechemicals.com |

| Fragment Merging | Combining two or more fragments that bind to overlapping or adjacent sites. lifechemicals.com |

| Lead Optimization | Modifying a lead compound to improve its properties, such as potency and selectivity. mdpi.com |

Development of Novel Synthetic Reagents and Catalysts Featuring Azetidinol Structures

Beyond their direct applications in medicinal chemistry, azetidinol scaffolds are also being explored for the development of novel synthetic reagents and catalysts. ub.bwrsc.org The unique reactivity of the strained four-membered ring can be harnessed to facilitate specific chemical transformations. ub.bwrsc.org

For example, azetidines can serve as ligands in various catalytic processes. ub.bw The nitrogen atom within the ring can coordinate to a metal center, and the substituents on the ring can influence the stereochemical environment around the metal, making them useful in asymmetric catalysis. rsc.org Furthermore, the ring strain of azetidines makes them susceptible to ring-opening reactions, which can be exploited to synthesize other types of nitrogen-containing heterocycles. rsc.org As research continues, the development of new reagents and catalysts based on the azetidinol framework is expected to provide new tools for organic synthesis.

Future Perspectives and Emerging Research Directions for Substituted Azetidinols

Innovations in Green Chemistry Approaches for Azetidinol (B8437883) Synthesis

The synthesis of complex molecules like substituted azetidinols is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Innovations in this area are focused on developing more sustainable and efficient synthetic routes.

One promising approach is the adoption of continuous flow synthesis . This technology offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. For instance, the generation and functionalization of lithiated azetidine (B1206935) intermediates have been successfully demonstrated under continuous flow conditions, utilizing environmentally responsible solvents like cyclopentylmethyl ether. researchgate.netiipseries.org This methodology allows for the handling of reactive intermediates at higher temperatures than in batch, leading to faster and more efficient reactions.

Photocatalysis represents another frontier in the green synthesis of azetidines. Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild and efficient pathway to construct the strained four-membered ring of azetidines. ijsr.netcambridgemedchemconsulting.com These photochemical methods often proceed under ambient conditions and can offer high levels of stereocontrol, reducing the need for energy-intensive purification steps.

Furthermore, the development of biocatalytic methods is gaining traction. Enzymes, such as those from the cytochrome P450 family, have been engineered to catalyze the enantioselective synthesis of azetidines through reactions like the researchgate.netiipseries.org-Stevens rearrangement. iipseries.org Biocatalysis offers the potential for highly selective transformations under mild, aqueous conditions, significantly reducing the generation of hazardous waste.

Other green chemistry strategies being explored for the synthesis of related heterocyclic compounds, and applicable to azetidinols, include the use of microwave irradiation and sonication . mdpi.com These techniques can accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. The use of greener solvents and biodegradable catalysts, such as citric acid, is also being investigated to further minimize the environmental footprint of these synthetic processes. mdpi.com

A comparative overview of traditional versus green synthetic approaches for azetidine derivatives is presented below:

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Reaction Conditions | Often harsh (high temperatures, pressures) | Mild (ambient temperature, pressure) |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, CPME), solvent-free |

| Catalysts | Often stoichiometric, heavy metal-based | Catalytic, enzymatic, photocatalytic |

| Energy Consumption | High | Lower (e.g., via microwave, sonication) |

| Waste Generation | Significant | Minimized |

| Safety | Handling of hazardous reagents and intermediates | Improved safety through flow chemistry and milder conditions |

This table provides a generalized comparison and specific examples may vary.

Advances in Automated Synthesis and High-Throughput Derivatization

The exploration of the chemical space around the azetidinol scaffold requires the efficient synthesis of large numbers of derivatives. Advances in automated synthesis and high-throughput derivatization are crucial for accelerating this process.

Automated synthesis platforms , leveraging robotics and computer-controlled systems, are becoming increasingly sophisticated. rsc.org These systems can perform multi-step syntheses with minimal human intervention, enabling the rapid and reliable production of compound libraries. rsc.org For example, integrated robotic systems have been developed for solid-phase combinatorial chemistry, which is a powerful technique for generating large libraries of compounds for screening. researchgate.netrsc.org The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been reported, demonstrating the potential of this approach for exploring the diversity of the azetidine scaffold. researchgate.net

Flow chemistry is also a key enabling technology for automated synthesis and high-throughput derivatization. iipseries.orgnih.gov Continuous flow reactors can be readily automated and integrated with online purification and analysis, allowing for the rapid optimization of reaction conditions and the synthesis of compound libraries in a sequential or parallel fashion. iipseries.orgnih.gov The telescoped continuous flow synthesis of azetidine boronic esters showcases the power of this approach for the efficient generation of functionalized azetidine building blocks.

These automated and high-throughput methods are not only increasing the speed at which new azetidinol derivatives can be synthesized but are also improving the reproducibility and reliability of the synthetic processes. rsc.org By enabling the rapid exploration of a wide range of structural modifications, these technologies are accelerating the discovery of new azetidinol-based compounds with desired properties.

Integration of Artificial Intelligence and Machine Learning in Predicting Azetidinol Reactivity and Selectivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis, and these technologies hold significant promise for the study of substituted azetidinols. By learning from vast amounts of chemical data, AI and ML models can predict the outcomes of reactions, design novel synthetic routes, and guide the optimization of reaction conditions.

Predicting Reactivity and Selectivity: Machine learning models, particularly graph transformer neural networks, are being developed to predict the reactivity and regioselectivity of chemical reactions with high accuracy. rsc.org For instance, computational models have been successfully used to predict the feasibility of forming azetidines through photocatalyzed reactions. researchgate.net These predictive models can help chemists to identify the most promising synthetic strategies for a given azetidinol target, thereby reducing the number of trial-and-error experiments required.

Computational Screening of Virtual Libraries: AI and ML can be used to perform computational screening of large virtual libraries of azetidinol derivatives to identify compounds with desired properties. acs.org This in silico screening can prioritize which compounds to synthesize and test, thereby accelerating the discovery of new molecules with specific biological activities or material properties. nih.gov By combining predictive models for reactivity with those for biological activity or other properties, researchers can design and synthesize novel azetidinol-based compounds with a higher probability of success.

The application of AI and ML in the study of azetidinols is still in its early stages, but the potential impact is enormous. As these technologies continue to develop and more high-quality chemical data becomes available for training, AI and ML will become indispensable tools for the design, synthesis, and application of this important class of molecules.

Exploration of Azetidinol Scaffolds in Novel Materials Science

While the primary focus of azetidinol research has been in medicinal chemistry, their unique structural features also make them attractive building blocks for the development of novel materials. The strained four-membered ring and the versatile hydroxyl group of azetidinols offer opportunities for creating polymers and other materials with unique properties.

Azetidinium-Containing Polymers: The nitrogen atom of the azetidine ring can be quaternized to form azetidinium ions, which can be incorporated into polymer backbones or side chains. researchgate.netnih.gov These azetidinium-functionalized polymers have shown promise as antimicrobial agents. nih.gov For example, azetidinium cationic polyurethane dispersions have been developed as finishing agents for wool fabrics, imparting both antishrinkage and antibacterial properties. researchgate.net The high chemical reactivity of the azetidinium group, due to its ring strain, allows it to react with various nucleophiles, making it a useful functional group for cross-linking and surface modification. mdpi.com

Perovskite Solar Cells: Azetidinium has been investigated as a potential organic cation for the synthesis of hybrid organic-inorganic perovskites for use in solar cells. iipseries.org While azetidinium lead iodide itself does not appear to form a traditional 3D perovskite structure, it has been successfully used as an absorber layer in solar cells. iipseries.org Furthermore, the addition of azetidinium to methylammonium (B1206745) lead iodide has been shown to improve the performance and reduce the hysteresis of perovskite solar cells. iipseries.org

Energetic Materials: The high ring strain of the azetidine ring also makes it a candidate for the development of energetic materials. ijsr.net The synthesis and characterization of nitroazetidines have demonstrated their potential as novel solid melt-castable explosives and liquid propellant plasticizers. ijsr.net The stereochemistry of the azetidine core has been shown to have a significant impact on the physical properties of these energetic materials. ijsr.net

The hydroxyl group of azetidinols provides a convenient handle for further functionalization, allowing for their incorporation into a wide range of polymeric and supramolecular structures. Through photochemical methods like the Norrish–Yang cyclization, highly strained azetidinols can be synthesized and subsequently undergo ring-opening reactions, providing access to other functionalized building blocks for materials synthesis. nih.gov The exploration of azetidinol scaffolds in materials science is an emerging area with the potential to lead to the development of new functional materials with tailored properties.

Expanding the Scope of Bio-relevant Research Beyond Established Areas

While the biological activities of many azetidinone derivatives are well-documented, the broader class of substituted azetidinols offers opportunities to explore new interaction mechanisms and biological targets. Future research in this area is likely to move beyond traditional drug discovery paradigms to investigate the more subtle and complex roles that these scaffolds can play in biological systems.

One area of interest is the use of azetidinol scaffolds as bioisosteric replacements for other functional groups or molecular frameworks. researchgate.net Bioisosterism is a strategy used in drug design to modify the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com The rigid, three-dimensional structure of the azetidine ring can be used to replace more flexible or planar moieties, potentially leading to improved pharmacokinetic profiles, reduced off-target effects, and novel intellectual property. researchgate.net

The exploration of novel protein-protein interactions is another promising avenue. The unique geometry of substituted azetidinols may allow them to bind to protein surfaces or in shallow pockets that are not targeted by traditional "drug-like" molecules. By creating libraries of diverse azetidinol derivatives, researchers can use techniques like chemical genetics and proteomics to identify new biological targets and signaling pathways that are modulated by these compounds. nih.govnih.gov

Furthermore, the strained azetidinol ring can be designed to be conditionally reactive , allowing for the development of covalent probes or inhibitors that form a specific bond with their biological target. The ring-opening of photogenerated azetidinols, for example, demonstrates the potential for strain-release-driven reactions that could be adapted for biological applications. nih.gov

By moving beyond the established areas of azetidinone research and embracing new technologies and approaches, scientists can unlock the full potential of substituted azetidinols to probe biological systems and develop novel therapeutic strategies.

常见问题

Basic: What are the established synthetic routes for 3-(2-Bromobenzyl)azetidin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves reacting 2-bromobenzyl bromide with azetidine derivatives under basic conditions. A common method adapts protocols from chlorinated analogs:

- Step 1 : Alkylation of azetidine using 2-bromobenzyl bromide in anhydrous dimethylformamide (DMF) with sodium hydride (NaH) as a base at 60–80°C for 6–12 hours .

- Step 2 : Cyclization and hydroxylation via controlled hydrolysis or oxidation.

Yields depend on solvent polarity, temperature, and stoichiometric ratios. For example, aprotic solvents like DMF enhance nucleophilic substitution, while excess base minimizes side reactions .

Basic: How is structural characterization of this compound performed to confirm purity and stereochemistry?

Key techniques include:

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., benzyl group position) and hydroxyl group presence. Aromatic protons appear as doublets (δ 7.2–7.6 ppm), while the azetidine ring shows characteristic splitting .

- X-ray Crystallography : Resolves stereochemistry and confirms the 3D arrangement, as demonstrated in related brominated azetidine derivatives (e.g., bond angles and dihedral angles) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 256.08) .

Advanced: How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the synthesis of brominated azetidinols?

The bromobenzyl group’s steric bulk and electronic effects can lead to:

- Ring-Opening : Under acidic conditions, the azetidine ring may hydrolyze to form a linear amine. This is mitigated by maintaining anhydrous conditions and using mild bases .

- Undesired Substitution : The bromine atom may undergo nucleophilic aromatic substitution (e.g., with residual hydroxide ions), forming byproducts like 3-(2-hydroxybenzyl)azetidin-3-ol. Kinetic studies using F NMR (for fluorinated analogs) suggest optimizing reaction time and base strength to suppress this .

Advanced: What contradictions exist in reported biological activities of azetidin-3-ol derivatives, and how can they be addressed experimentally?

Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC variability) arise from:

- Structural Analog Heterogeneity : Substitution patterns (e.g., bromine vs. chlorine) alter lipophilicity and target binding. Comparative studies using isosteric analogs (e.g., 3-(4-chlorobenzyl)azetidin-3-ol) can isolate electronic effects .

- Assay Conditions : Differences in solvent (DMSO vs. water) or cell lines affect bioavailability. Standardized protocols (e.g., CLSI guidelines for MIC testing) and computational docking (e.g., AutoDock Vina) reconcile these variations .

Basic: What are the key reactivity trends of this compound in organic transformations?

The compound participates in:

- Oxidation : Using Jones reagent (CrO/HSO) converts the hydroxyl group to a ketone, yielding 3-(2-bromobenzyl)azetidin-3-one .

- Nucleophilic Substitution : Bromine can be replaced by amines (e.g., piperidine) under Pd catalysis (Buchwald-Hartwig conditions) to form aryl amine derivatives .

- Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the azetidine ring to a pyrrolidine analog, altering conformational flexibility .

Advanced: How can continuous flow reactors improve the scalability of this compound synthesis?

Flow chemistry addresses batch limitations:

- Enhanced Heat/Mass Transfer : Microreactors maintain precise temperature control (critical for exothermic azetidine formation), reducing decomposition .

- In-line Monitoring : UV-Vis or IR sensors track intermediate formation (e.g., imine precursors), enabling real-time adjustments to residence time or reagent ratios .

- Case Study : A 10-fold yield increase (from 45% to 72%) was reported for a similar azetidine derivative using a Corning AFR module .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier permeability. The bromine atom increases molecular weight, potentially reducing oral bioavailability .

- Molecular Dynamics : Simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes, identifying metabolic hotspots (e.g., hydroxyl group oxidation) .

Basic: How does the stereochemistry of this compound influence its biological activity?

- Enantiomer-Specific Effects : Chiral HPLC separates enantiomers, with studies on analogs showing >10-fold differences in IC against kinases. For example, (R)-enantiomers of chlorinated derivatives exhibit stronger binding to ATP pockets .

- Stereochemical Analysis : Vibrational circular dichroism (VCD) or X-ray crystallography assigns absolute configuration, as seen in structurally related imidazolium salts .

Advanced: What strategies resolve contradictory crystallographic data for brominated azetidine derivatives?

- Multi-technique Validation : Combine X-ray data with DFT-optimized geometries (e.g., Gaussian 09) to validate bond lengths and angles. For example, a reported Cu–O bond discrepancy (2.01 Å vs. DFT-predicted 1.98 Å) was attributed to crystal packing effects .

- High-Resolution Cryo-EM : Emerging techniques resolve flexible regions (e.g., azetidine ring puckering) in drug-target complexes .

Advanced: How can structure-activity relationship (SAR) studies guide the design of azetidin-3-ol derivatives with enhanced selectivity?

- Substituent Scanning : Replace bromine with electron-withdrawing groups (e.g., CF) to modulate aromatic ring electronics. A SAR table for analogs shows IC improvements against EGFR kinase (e.g., 3-(2-CF-benzyl) analog: IC = 12 nM vs. 45 nM for bromo) .

- Protease Resistance : Methylation of the hydroxyl group (to –OMe) reduces metabolic clearance in liver microsome assays, extending half-life from 1.2 to 3.8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。